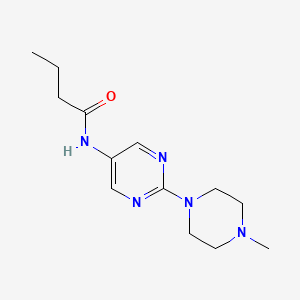![molecular formula C15H20ClNO3 B2512197 2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 1794908-90-9](/img/structure/B2512197.png)
2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is a chemical compound that belongs to the class of amides. It is also known as MBOA-CPCA and is a potent and selective ligand for the human dopamine D3 receptor. It has been studied for its potential application in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research into the synthesis of related compounds provides insights into chemical processes and methodologies that might apply to "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate." For instance, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride demonstrates the impact of reaction conditions on yield, showcasing the importance of precise control over temperature and reactant ratios for achieving high-efficiency chemical synthesis (Wang Guo-hua, 2008).
Antimicrobial Properties
Compounds structurally related to "this compound" have been investigated for their antimicrobial potential. For example, formazans derived from a Mannich base demonstrated moderate antimicrobial activity against bacterial and fungal strains, indicating a potential avenue for the development of new antimicrobial agents (P. Sah et al., 2014).
Anticancer Activities
The modification of related chemical structures has led to the synthesis of compounds with selective inhibitory effects on cancer cell proliferation. Research into methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives has identified compounds with potent anticancer properties, suggesting a promising area for the development of new cancer therapies. These compounds have been shown to inhibit colon cancer cell proliferation selectively, underlining the importance of structural modification in enhancing biological activity (S. E. Rayes et al., 2020).
Eigenschaften
IUPAC Name |
[2-(3-methylbutylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)7-8-17-14(18)10-20-15(19)9-12-3-5-13(16)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKNULIVMEJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

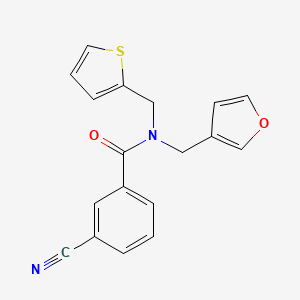
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)



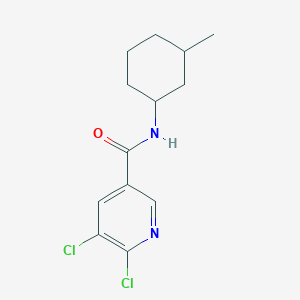
![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)
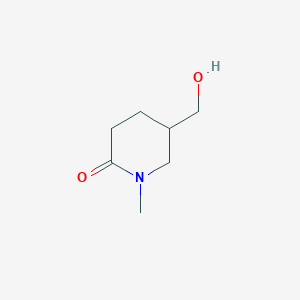
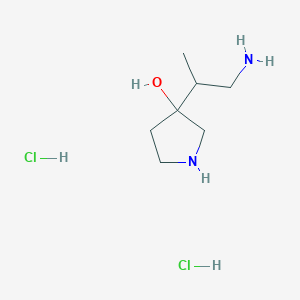
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
